molecular formula C22H20N2O3S B2880447 (1Z,NE)-N-(2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)-N'-tosylbenzimidamide CAS No. 452089-45-1

(1Z,NE)-N-(2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)-N'-tosylbenzimidamide

Cat. No. B2880447
CAS RN: 452089-45-1
M. Wt: 392.47
InChI Key: KQIXEBNCFONTGQ-FOFZDOKDSA-N
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Description

(1Z,NE)-N-(2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)-N'-tosylbenzimidamide, also known as DTNB, is a chemical compound that has been widely used in scientific research. DTNB is a yellow crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide and ethanol. It is a versatile compound that has been used in various applications such as protein assays, enzyme kinetics, and drug discovery.

Scientific Research Applications

Synthetic Chemistry Applications

  • Novel limonene and citral-based compounds, including those related to the chemical structure , have been synthesized for antiepileptic activity. These compounds have shown promising results in anticonvulsant activities using various models, highlighting the importance of structural features for biological activity (Rajak et al., 2013).
  • Research into chromene derivatives as potential leads for new anticancer drugs involves detailed chemical shift assignment and molecular modeling studies. These studies suggest that certain stereoisomers may act as DNA intercalators, demonstrating the potential for developing new anticancer therapeutics (Santana et al., 2020).

Medicinal Chemistry Applications

  • Studies on N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl]arylsulfon(aroyl)amides, which share a similar complexity in chemical structure, have synthesized new derivatives by reacting with 2,3-dimethylindole. These compounds are explored for their potential biological activities, including acting as para amino benzoic acid antagonist and glutamyl endopeptidase II inhibitor, showcasing the versatility of these molecules in drug development (Avdeenko et al., 2020).

Materials Science Applications

  • Poly(3-phenylgalvinoxylthiophene), a new conjugated polyradical with high spin concentration, demonstrates the potential for materials with unique electronic and magnetic properties. The synthesis of specific dimethylcyclohexenylidene derivatives plays a crucial role in achieving these properties, opening avenues for developing advanced materials (Miyasaka et al., 2001).

Antibacterial Activity

  • Farnesylcyclohexenones from deep sea-derived fungi, including compounds structurally related to "(1Z,NE)-N-(2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)-N'-tosylbenzimidamide," have exhibited antibacterial activity against Staphylococcus aureus. This highlights the potential of natural product-derived compounds for antibacterial drug discovery (Cheng et al., 2018).

properties

IUPAC Name

N-(2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)-N'-(4-methylphenyl)sulfonylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c1-15-9-11-19(12-10-15)28(26,27)24-22(18-7-5-4-6-8-18)23-20-13-17(3)21(25)14-16(20)2/h4-14H,1-3H3/b23-20?,24-22-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIXEBNCFONTGQ-UIHGQAJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=CC=C2)N=C3C=C(C(=O)C=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=CC=C2)\N=C3C=C(C(=O)C=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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